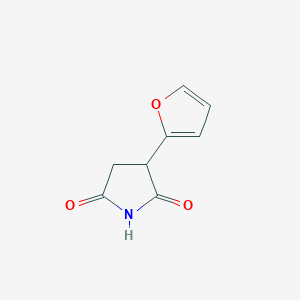
3-(Furan-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)pyrrolidine-2,5-dione, also known as succinimide, is a cyclic imide that has been widely used in scientific research due to its unique structure and properties. This compound has been extensively studied for its various applications in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)pyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and neuroprotective effects.
Effets Biochimiques Et Physiologiques
3-(Furan-2-yl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and hypnotic effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Furan-2-yl)pyrrolidine-2,5-dione in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(Furan-2-yl)pyrrolidine-2,5-dione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use as a building block for the synthesis of new compounds with novel properties. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(Furan-2-yl)pyrrolidine-2,5-dione can be achieved by the reaction of maleic anhydride and furan in the presence of a catalyst. The reaction produces a mixture of isomers, which can be separated by chromatography. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
3-(Furan-2-yl)pyrrolidine-2,5-dione has been used in various scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, such as in the preparation of lactams and amino acids.
Propriétés
IUPAC Name |
3-(furan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-4-5(8(11)9-7)6-2-1-3-12-6/h1-3,5H,4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRLJTRVKUZFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590759 |
Source


|
| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
10422-14-7 |
Source


|
| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

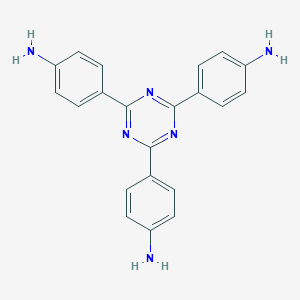
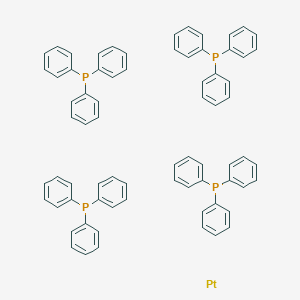
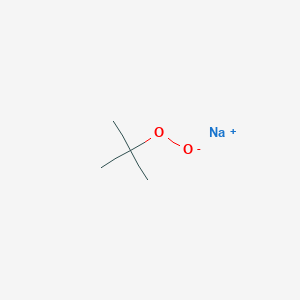
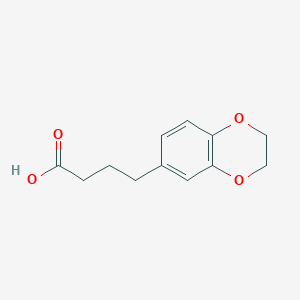
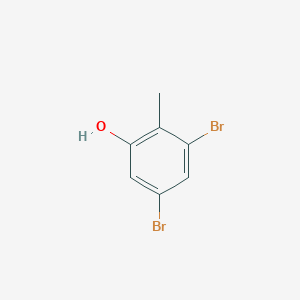
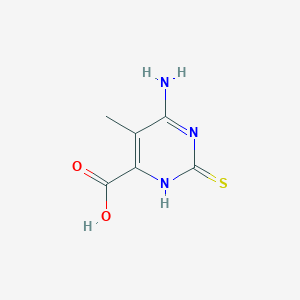

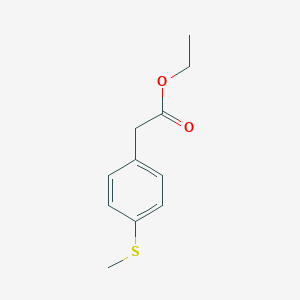
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
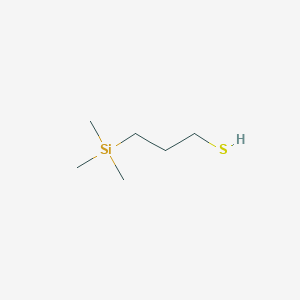
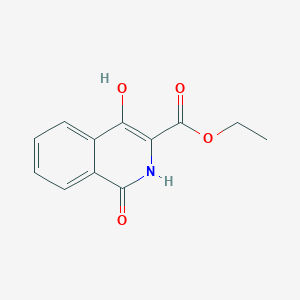
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

